molecular formula C40H48O12S4 B1243988 4-tert-Butylsulfonylcalix[4]arene CAS No. 204190-49-8

4-tert-Butylsulfonylcalix[4]arene

Cat. No. B1243988
CAS RN: 204190-49-8
M. Wt: 849.1 g/mol
InChI Key: BOLKLFFOYGXSKT-UHFFFAOYSA-N
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Description

4-tert-Butylsulfonylcalix4arene is a chemical compound with the molecular formula C40H48O12S4 . It is a white to light yellow to light orange powder to crystal . It is used as a starting material for further derivatization .


Synthesis Analysis

The synthesis of 4-tert-Butylsulfonylcalix4arene involves the reaction of the diisothiocyanate p-tertbutylcalix arene . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylsulfonylcalix4arene is complex, with a molecular weight of 849.1 g/mol . The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals .


Chemical Reactions Analysis

The coordination chemistry of p-tert-butylcalix4arene with paramagnetic transition and lanthanide metal ions has been studied . By varying reactants, stoichiometries and reaction or crystallisation conditions it is possible to access an incredible range of clusters .


Physical And Chemical Properties Analysis

4-tert-Butylsulfonylcalix4arene is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .

Scientific Research Applications

Biomedical Applications

Sulfonylcalix4arenes-based coordination cages, termed metal–organic supercontainers (MOSCs), have been used in biomedical applications . These MOSCs possess unique multi-pore architectures containing an endo cavity and multiple exo cavities, allowing the efficient encapsulation of guest molecules, especially for drug delivery .

Drug Delivery Systems

The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules, making them suitable for drug delivery . The internal cavities of these coordination cages can bind suitable guest molecules, providing specific chemical microenvironments that promote a large range of applications in biomedical fields .

Gas Storage and Separation

These coordination cages have been used in gas storage and separation . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in gas storage and separation .

Molecular Recognition

The built-in internal cavities of these coordination cages can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in molecular recognition .

Stabilization of Reactive Species

These coordination cages have been used in the stabilization of reactive species . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in the stabilization of reactive species .

Supramolecular Catalysis

These coordination cages have been used in supramolecular catalysis . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in supramolecular catalysis .

Efficient Xe/Kr Separation

A series of isoreticular octahedral MOPs featuring Zn 4 -p-tert-butylsulfonylcalix4arene clusters have been used for efficient Xe/Kr separation . The optimal MOP 1-Zn exhibits high adsorption capacity of Xe and excellent Xe/Kr (20/80, v/v) separation performance .

Extraction of Various Ions

4-tert-Butylsulfonylcalix4arene has been used in the extraction of various ions such as Na (I), K (I), Mg (II), Ca (II), Ba (II), Pb (II), Cd (II), Zn (II), Co (II), Ni (II), and Ce (III) . It was demonstrated that SC4A can sequester both Cs (I) and Sr (II) efficiently from aqueous solutions .

Mechanism of Action

Target of Action

The primary targets of 4-tert-Butylsulfonylcalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .

Mode of Action

The mode of action of 4-tert-Butylsulfonylcalix4arene involves the formation of an adjustable cavity from two molecules of the compound for the complexation of one alkaline earth metal ion . The size of this adjustable cavity changes depending on the ion within an appropriate range .

Biochemical Pathways

The biochemical pathways affected by 4-tert-Butylsulfonylcalix4

Pharmacokinetics

The pharmacokinetics of 4-tert-Butylsulfonylcalix4arene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature

Result of Action

The result of the action of 4-tert-Butylsulfonylcalix4arene is the formation of complexes with various metals . These complexes can be used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Action Environment

The action of 4-tert-Butylsulfonylcalix4arene can be influenced by several environmental factors. For instance, the compound maintains excellent extraction ability for Cs (I) and Sr (II) under an irradiation dose of 1.0 × 10^4 1.1 × 10^6 Gy . Moreover, the main structure of the compound remains unchanged when the temperature is below 400 °C .

Safety and Hazards

4-tert-Butylsulfonylcalix4arene should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Future Directions

The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . It is likely that this remarkable parent calixarene will continue to surprise chemists and deliver even more in terms of novelty and function .

properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKLFFOYGXSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466017
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204190-49-8
Record name 4-tert-Butylsulfonylcalix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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